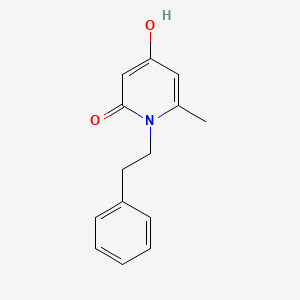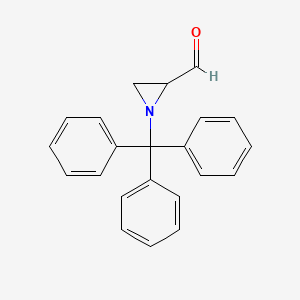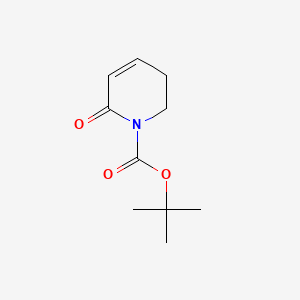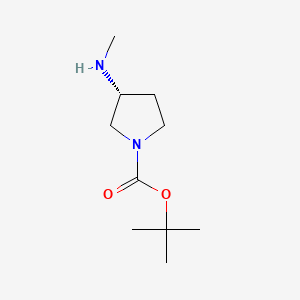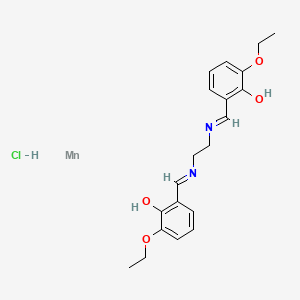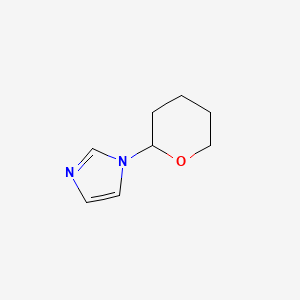
1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole
Übersicht
Beschreibung
1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both imidazole and pyran rings. It has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Syntheses and structures of azol-1-yl derivatives of nitronyl and imino nitroxides: Research has shown that derivatives of imidazoles, including those structurally similar to 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole, are significant in the preparation of paramagnetic molecules. These molecules have applications in magnetic materials and spin labeling in chemistry (Tretyakov, Romanenko, & Ovcharenko, 2004).
4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide, an orally active inhibitor of 5-lipoxygenase: Research involving imidazole derivatives has demonstrated potential in developing orally active inhibitors of 5-lipoxygenase, an enzyme implicated in inflammatory and allergic responses. This indicates a significant application in drug development for inflammatory diseases (Mano et al., 2004).
Development of a new variant of the Migita reaction for carbon−sulfur bond formation: Imidazole derivatives have been used in the development of new synthetic methodologies, like the Migita reaction, for the formation of carbon−sulfur bonds. This has implications in the synthesis of complex molecules, including pharmaceuticals (Norris & Leeman, 2008).
Imidazole and pyrazole-based proton conducting polymers and liquids: Imidazoles have been investigated for their role in the creation of protonic defects and the mobility of protons in polymers and liquids, which has potential applications in electrochemical cells, including fuel cells and secondary batteries (Kreuer et al., 1998).
Imidazopyranotacrines as non-hepatotoxic, selective acetylcholinesterase inhibitors, and antioxidant agents for Alzheimer's disease therapy: Certain imidazole-based compounds have been synthesized and evaluated as potential treatments for Alzheimer's disease. These compounds show promise as acetylcholinesterase inhibitors and antioxidant agents, indicating a significant therapeutic application (Boulebd et al., 2016).
Eigenschaften
IUPAC Name |
1-(oxan-2-yl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-6-11-8(3-1)10-5-4-9-7-10/h4-5,7-8H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAZJODSQOTFJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B599815.png)


![Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate](/img/structure/B599822.png)
